7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
Description
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a brominated tetrahydroisoquinoline derivative with a molecular formula of C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol. The compound features a bromine atom at the 7-position of the isoquinoline ring and two methyl groups at the 3-position, conferring steric and electronic modifications to the core structure. The compound is commercially available as a synthetic intermediate (e.g., from CymitQuimica, Ref: 10-F602563) and is utilized in medicinal chemistry for drug discovery .
Properties
IUPAC Name |
7-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-8-3-4-10(12)5-9(8)7-13-11/h3-5,13H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQBKQDGJKUEDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CN1)C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the 7th position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of the isoquinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted isoquinolines can be formed.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dehalogenated or reduced isoquinoline derivatives.
Scientific Research Applications
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the isoquinoline ring structure play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 7-bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with structurally related tetrahydroisoquinoline derivatives:
Key Differences and Implications
Bromine Positional Isomers (5-, 6-, 7-, 8-Bromo Derivatives) 7-Bromo substitution (target compound) optimizes steric and electronic interactions in receptor binding compared to 5- or 8-bromo isomers . 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 215798-19-9) shows reduced metabolic stability due to the absence of methyl groups .
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline () lacks bromine, resulting in distinct condensation pathways with amphetamines .
Functional Group Variations N-Benzyl derivatives () exhibit antiaggregating activity, highlighting the role of bulky substituents in modulating platelet function . 6,7-Dimethoxy derivatives () demonstrate weak beta-adrenoceptor activity, contrasting with the electron-withdrawing effects of bromine in the target compound .
Metabolic and Pharmacokinetic Comparisons
- Blood-Brain Barrier Penetration: Unsubstituted tetrahydroisoquinolines (e.g., TIQ, 1MeTIQ) rapidly cross the blood-brain barrier and concentrate in the brain, with >90% remaining unmetabolized . The target compound’s methyl groups may further enhance this property.
- Metabolism : Methyl groups reduce hydroxylation rates. For example, 1MeTIQ produces 8.7% 4-hydroxy metabolite vs. 2.7% for TIQ . The 3,3-dimethyl groups in the target compound likely further inhibit oxidative metabolism.
Biological Activity
7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (7-Br-DMTQ) is a heterocyclic organic compound recognized for its unique chemical structure and potential biological activities. Its molecular formula is C₁₁H₁₄BrN, featuring a bromine atom at the 7th position and two methyl groups at the 3rd position of the tetrahydroisoquinoline backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its interactions with biological targets.
Anticancer Properties
Research indicates that 7-Br-DMTQ exhibits promising anticancer activity. It has been shown to inhibit the enzyme phenylethanolamine N-methyltransferase (PNMT), which plays a crucial role in the biosynthesis of catecholamines. This inhibition can affect cell proliferation and survival in cancerous cells. A study on tetrahydroisoquinolines demonstrated that these compounds can bind at the PNMT active site in different orientations based on their substituents, suggesting that modifications like bromination can enhance their biological efficacy .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that 7-Br-DMTQ may possess activity against various pathogens, although specific data on its mechanism of action remains limited. The presence of the bromine atom is hypothesized to contribute significantly to its antimicrobial efficacy by enhancing membrane permeability or disrupting bacterial cell wall synthesis.
Neuropharmacological Activity
7-Br-DMTQ's interaction with neurotransmitter systems has been explored, indicating potential applications in neuropharmacology. It may interact with adrenergic receptors and exhibit effects similar to those of known psychoactive substances. This interaction could lead to alterations in neurotransmitter release and modulation of mood disorders .
The biological activity of 7-Br-DMTQ is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound's structure allows it to inhibit PNMT, thereby affecting catecholamine levels in the central nervous system.
- Receptor Modulation: Its affinity for adrenergic receptors suggests that it may modulate neurotransmitter signaling pathways, potentially influencing mood and anxiety levels.
- Membrane Interaction: The presence of bromine enhances lipophilicity, which may facilitate interactions with cellular membranes and increase bioavailability.
Table 1: Biological Activities of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
Table 2: Comparison with Related Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | No halogen or methyl groups | Lower reactivity |
| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine only | Moderate activity |
| 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | Similar structure but different solubility | Variable activity |
Case Study 1: Anticancer Activity Assessment
A study evaluated a series of tetrahydroisoquinolines for their ability to inhibit PNMT. Results indicated that 7-Br-DMTQ showed significant inhibition compared to other derivatives tested. The study highlighted the importance of structural modifications in enhancing selectivity and potency against cancer cells .
Case Study 2: Neuropharmacological Effects
In vivo studies demonstrated that administration of 7-Br-DMTQ resulted in altered behavior in rodent models indicative of anxiolytic effects. These findings suggest a potential therapeutic application for mood disorders but require further investigation into the underlying mechanisms .
Q & A
Q. Methodology :
- Use human brain synaptosomal mitochondria for enzyme assays.
- Optimize reaction conditions at pH 7.25 and monitor substrate concentration dependence.
What analytical techniques are critical for resolving structural ambiguities in brominated THIQ derivatives?
Basic Research Question
- NMR Spectroscopy : H and C NMR distinguish regioisomers (e.g., bromine at C7 vs. C6) and confirm dimethyl groups at C3.
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., 6-Bromo-3,3-dimethyl-THIQ: ).
- Chromatography : HPLC or GC-MS to assess purity, especially for intermediates prone to dimerization (e.g., oxidative dimerisation products).
How do structural modifications (e.g., bromine, dimethyl groups) influence biological activity?
Advanced Research Question
Q. Methodology :
- Perform comparative IC assays for MAO inhibition.
- Use molecular docking simulations to predict steric/electronic effects.
How can researchers resolve contradictions in neurotoxic vs. neuroprotective effects of THIQ derivatives?
Advanced Research Question
Contradictions arise from:
- Metabolic fate : MAO oxidation generates neurotoxic isoquinolinium ions, while HO-1 induction (via AMPK pathways) confers neuroprotection.
- Dose-dependence : Low concentrations of CKD712 (a THIQ derivative) upregulate VEGF and HO-1, promoting cell survival, whereas high doses may induce oxidative stress.
Q. Methodology :
- In vitro vs. in vivo models : Use primary neuronal cultures for toxicity assays and animal models (e.g., Parkinsonian mice) for neuroprotection studies.
- Pathway inhibition : Apply AMPK inhibitors (e.g., compound C) or HO-1 inhibitors (e.g., SnPPIX) to dissect mechanisms.
What are the implications of THIQ derivatives in natural product biosynthesis?
Basic Research Question
Isoquinoline alkaloids in legumes (e.g., 3-carboxy-1,1-dimethyl-THIQ) suggest biosynthetic pathways involving Pictet-Spengler condensations. Brominated analogs may mimic intermediates in halogenase-mediated biosynthesis.
Q. Methodology :
- Screen plant extracts (e.g., Fabaceae species) for brominated THIQs using LC-MS/MS.
- Reconstitute biosynthetic pathways in microbial hosts (e.g., E. coli) with heterologous enzymes.
How can oxidative dimerization products of THIQ derivatives be characterized?
Advanced Research Question
Ajao and Bird (1985) identified neutral dimeric products from 2-acetyl-7-hydroxy-THIQ oxidation, confirmed via UV-Vis and H NMR.
Q. Methodology :
- Use controlled oxidative conditions (e.g., FeCl in methanol).
- Analyze dimer connectivity through NOESY or COSY NMR.
What are the limitations of current THIQ synthesis methods for scale-up?
Basic Research Question
Q. Methodology :
- Optimize catalytic asymmetric hydrogenation for stereocontrol.
- Explore flow chemistry for hazardous steps (e.g., bromination).
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
